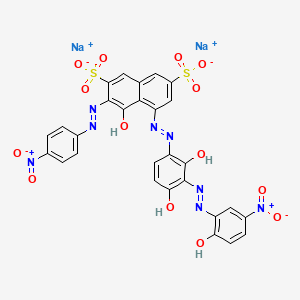

C.I. Acid brown 121

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6487-04-3 |

|---|---|

Molecular Formula |

C28H16N8Na2O14S2 |

Molecular Weight |

798.6 g/mol |

IUPAC Name |

disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C28H18N8O14S2.2Na/c37-21-7-5-16(36(43)44)11-19(21)31-33-25-22(38)8-6-18(27(25)39)30-32-20-12-17(51(45,46)47)9-13-10-23(52(48,49)50)26(28(40)24(13)20)34-29-14-1-3-15(4-2-14)35(41)42;;/h1-12,37-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |

InChI Key |

OJFUEILETDLNQK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C(=C(C=C4)O)N=NC5=C(C=CC(=C5)[N+](=O)[O-])O)O)O)[N+](=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of C.I. Direct Red 81 (C.I. 28160)

Note: The requested Colour Index (C.I.) number 33520 could not be correlated with a specific chemical substance in publicly available databases. It is presumed that this may be an erroneous reference. This guide therefore details the synthesis of the structurally similar and well-documented azo dye, C.I. Direct Red 81 (C.I. 28160) , a compound of significant interest in various industrial and research applications.

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for C.I. Direct Red 81, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The document outlines the multi-step synthesis, including detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the core chemical transformations.

Synthesis Pathway Overview

The synthesis of C.I. Direct Red 81 is a classic example of azo dye chemistry, involving a two-stage process. The first stage is the diazotization of an aromatic amine, followed by an azo coupling reaction with a suitable coupling component. The overall synthesis can be broken down into the preparation of two key intermediates, followed by their final condensation:

-

Preparation of Intermediate 1: Synthesis of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid.

-

Preparation of Intermediate 2: Synthesis of 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid.

-

Final Synthesis: Diazotization of Intermediate 1 and subsequent azo coupling with Intermediate 2 to yield C.I. Direct Red 81.

Experimental Protocols

The following protocols are synthesized from established laboratory procedures for diazotization and azo coupling reactions.

Synthesis of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid (Intermediate 1)

The synthesis of this intermediate is achieved through the diazotization of sulfanilic acid and its subsequent coupling with aniline.

Materials:

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite

-

Hydrochloric acid

-

Aniline

-

Ice

Procedure:

-

Dissolution of Sulfanilic Acid: In a beaker, dissolve sulfanilic acid and sodium carbonate in water with gentle warming to obtain a clear solution.

-

Preparation for Diazotization: Cool the solution to room temperature and add a solution of sodium nitrite.

-

Diazotization: Cool the mixture to 0-5°C in an ice bath and slowly add hydrochloric acid with constant stirring. The formation of a diazonium salt suspension will be observed.

-

Coupling Reaction: In a separate beaker, dissolve aniline in a dilute hydrochloric acid solution and cool to 0-5°C.

-

Slowly add the cold diazonium salt suspension to the aniline solution with vigorous stirring, maintaining the temperature below 5°C.

-

Isolation: The resulting precipitate of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid is collected by filtration, washed with cold water, and dried.

Synthesis of 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid (Intermediate 2)

This intermediate is typically prepared from 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid) via benzoylation.

Materials:

-

7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid)

-

Sodium hydroxide

-

Benzoyl chloride

-

Hydrochloric acid

Procedure:

-

Dissolution of J-acid: Dissolve J-acid in an aqueous solution of sodium hydroxide.

-

Benzoylation: Cool the solution and slowly add benzoyl chloride while maintaining the pH of the solution in the alkaline range by the concurrent addition of a sodium hydroxide solution.

-

Precipitation: After the addition is complete, continue stirring until the reaction is complete. Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Isolation: The precipitated 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid is collected by filtration, washed with water, and dried.

Final Synthesis of C.I. Direct Red 81

The final step involves the diazotization of Intermediate 1 and its coupling with Intermediate 2.[1]

Materials:

-

4-((4-aminophenyl)diazenyl)benzenesulfonic acid (Intermediate 1)

-

Sodium nitrite

-

Hydrochloric acid

-

7-benzamido-4-hydroxynaphthalene-2-sulfonic acid (Intermediate 2)

-

Sodium hydroxide

-

Sodium chloride

-

Ice

Procedure:

-

Diazotization of Intermediate 1: Suspend 4-((4-aminophenyl)diazenyl)benzenesulfonic acid in water and cool to 0-5°C. Add a solution of sodium nitrite, followed by the slow addition of concentrated hydrochloric acid with constant stirring, maintaining the low temperature.

-

Preparation of Coupling Component: In a separate vessel, dissolve 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid in an aqueous sodium hydroxide solution.

-

Azo Coupling: Slowly add the cold diazonium salt solution from step 1 to the alkaline solution of the coupling component with efficient stirring. The pH should be maintained in the alkaline range.

-

Salting Out and Isolation: Upon completion of the reaction, the dye is precipitated from the solution by the addition of sodium chloride ("salting out"). The solid C.I. Direct Red 81 is then collected by filtration, washed with a saturated sodium chloride solution, and dried.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the final product, C.I. Direct Red 81.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-((4-aminophenyl)diazenyl)benzenesulfonic acid | C₁₂H₁₁N₃O₃S | 277.30 | Intermediate in dye synthesis. |

| 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid | C₁₇H₁₃NO₅S | 343.36 | A key coupling component in the synthesis of azo dyes. |

| C.I. Direct Red 81 | C₂₉H₁₉N₅Na₂O₈S₂ | 675.60 | Red powder, soluble in water.[1] A commercial product is available with a purity of 98%. The dye exhibits a maximum absorption wavelength (λmax) of approximately 508 nm. |

Reaction Mechanism

The synthesis of C.I. Direct Red 81 hinges on two fundamental reactions in organic chemistry: diazotization and azo coupling.

Diazotization

The diazotization of the primary aromatic amine, 4-((4-aminophenyl)diazenyl)benzenesulfonic acid, is initiated by the formation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl). The nitrous acid then reacts with the amine to form a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.

Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion, acting as an electrophile, attacks the electron-rich aromatic ring of the coupling component, 7-benzamido-4-hydroxynaphthalene-2-sulfonic acid. The hydroxyl group of the naphthol derivative is a strong activating group, and the coupling occurs at the position ortho to the hydroxyl group. The reaction is carried out under alkaline conditions to facilitate the formation of the phenoxide ion, which is more susceptible to electrophilic attack.

Mandatory Visualizations

Synthesis Pathway of C.I. Direct Red 81

Caption: Overall synthesis pathway for C.I. Direct Red 81.

Experimental Workflow for Final Synthesis

Caption: Experimental workflow for the final synthesis step of C.I. Direct Red 81.

References

Technical Guide: Physical and Chemical Characteristics of C.I. Acid Brown 121 (CAS 6487-04-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Acid Brown 121 is a trisazo dye, a class of synthetic organic colorants characterized by the presence of three azo groups (-N=N-).[1] It is registered under the CAS number 6487-04-3 and is also known by other names such as Acid Brown H and Acid Brown G.[1][2] This technical guide provides a summary of the available physical and chemical characteristics of this compound, outlines its synthesis process, and describes general experimental protocols for the characterization of azo dyes.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₈H₁₆N₈Na₂O₁₄S₂ and a molecular weight of 798.58 g/mol .[1][2] It is classified as an acidic brown dye.[3] The following tables summarize its known physical and chemical properties.

Physical Properties

| Property | Value | Source |

| Physical Appearance | Dark yellow to light brown powder | [1][4] |

| Hue | Dull yellowish-brown | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in water (forms a brown solution) | [1][4] |

Chemical Properties

| Property | Description | Source |

| Chemical Class | Trisazo Dye | [4] |

| C.I. Number | 33520 | [4] |

| Behavior in Acid | Forms a brown precipitate in the presence of strong hydrochloric acid. In strong sulfuric acid, it appears as a wine color, which forms a brown precipitate upon dilution. | [1] |

| Behavior in Base | Turns red-brown in the presence of a dilute sodium hydroxide solution. | [1] |

| Dye Content | >98% | [4] |

Synthesis Workflow

The manufacturing process of this compound is a multi-step diazotization and coupling reaction. The synthesis involves the reaction of three key aromatic compounds.[1]

The general synthesis procedure is as follows:

-

Diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.

-

Coupling of the resulting diazonium salt with resorcinol.

-

Diazotization of 4-Nitrobenzenamine.

-

Coupling of this second diazonium salt with the product from step 2.

-

Diazotization of 2-Amino-4-nitrophenol.

-

Coupling of this third diazonium salt with the product from step 4 to yield the final this compound dye.

Experimental Protocols

Determination of Melting Point

Due to their complex aromatic structures, many azo dyes may decompose at high temperatures rather than exhibiting a sharp melting point. Differential Scanning Calorimetry (DSC) is a suitable technique to determine the thermal stability and decomposition temperature.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Thermal transitions such as melting and decomposition are detected as endothermic or exothermic events.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed amount of the dye sample (1-5 mg) is placed in an aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored and plotted against temperature.

-

The onset temperature of any significant endothermic or exothermic peak can be considered the decomposition temperature.

-

Determination of Solubility

A general method for determining the solubility of a dye in water involves preparing a saturated solution and measuring its concentration.

-

Principle: A saturated solution is prepared by dissolving an excess amount of the solute in a solvent and allowing it to reach equilibrium. The concentration of the solute in the clear supernatant is then determined, typically by spectrophotometry.

-

Apparatus: Spectrophotometer, analytical balance, volumetric flasks, centrifuge, and filter.

-

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant to a concentration that falls within the linear range of a previously established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Calculate the concentration of the dye in the saturated solution using the calibration curve. The solubility is expressed in g/L.

-

Spectroscopic Analysis (UV-Visible)

UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax) and to quantify the dye concentration in a solution.

-

Principle: Azo dyes absorb light in the visible region of the electromagnetic spectrum due to their conjugated systems. The amount of light absorbed is proportional to the concentration of the dye in the solution (Beer-Lambert Law).

-

Apparatus: UV-Visible Spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution over a range of wavelengths (e.g., 300-800 nm) to determine the λmax.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Logical Relationship Diagram for Dye Characterization

The following diagram illustrates the logical workflow for the physical and chemical characterization of a dye such as this compound.

Conclusion

References

An In-depth Technical Guide to the Solubility of C.I. Acid Brown 121

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Acid Brown 121

This compound, also known by its Colour Index number 33520, is a trisazo dye.[1] Its chemical formula is C₂₈H₁₆N₈Na₂O₁₄S₂ with a molecular weight of 798.58 g/mol .[1] This dye is characterized by its dark yellow-light brown appearance and its anionic nature, which renders it suitable for applications such as dyeing protein fibers and leather.

Solubility Profile of this compound

A thorough review of available technical data sheets, safety data sheets, and chemical databases indicates a lack of specific quantitative solubility data for this compound in various solvents. The information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Observations | Source |

| Water | Soluble | Forms a brown solution. | [1][2][3] |

| Strong Sulfuric Acid | Soluble | Forms a wine-red solution; dilution results in a brown precipitate. | [1][3] |

| Aqueous solution with strong Hydrochloric Acid | Insoluble | A brown precipitate is formed. | [1][3] |

| Aqueous solution with dilute Sodium Hydroxide | Soluble | Forms a red-brown solution. | [1][3] |

Due to the absence of quantitative data, it is recommended that researchers determine the solubility of this compound in their specific solvents of interest using a standardized experimental protocol.

Experimental Protocol for Determining Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a dye such as this compound. This method is reliable and can be adapted for various solvents.

3.1. Materials and Equipment

-

This compound powder

-

Solvents of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis Spectrophotometer

-

Cuvettes

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker. Allow the undissolved solid to settle.

-

To separate the solid from the liquid phase, centrifuge an aliquot of the suspension.

-

Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles. This clarified solution is the saturated solution.

-

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution across a range of wavelengths.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis: Dilute the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

3.3. Data Presentation

The determined solubility data should be recorded in a structured table for clear comparison.

Table 2: Example of Quantitative Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Other Solvent | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

C.I. Acid Brown 121: A Technical Health and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for C.I. Acid Brown 121 (CAS No. 6487-04-3), a trisazo dye. Due to a notable scarcity of publicly available empirical data specific to this compound, this document emphasizes the general toxicological profile of acid azo dyes and outlines the standardized experimental protocols, as established by the Organisation for Economic Co-operation and Development (OECD), for its comprehensive safety assessment. This guide is intended to inform researchers, scientists, and drug development professionals of the potential hazards associated with this compound and to provide a framework for its appropriate handling and evaluation.

Chemical and Physical Properties

This compound is a dark yellow-light brown powder soluble in water.[1] It belongs to the trisazo class of dyes, characterized by the presence of three azo (-N=N-) groups.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Brown 121 | [1][2] |

| CAS Number | 6487-04-3 | [1][2] |

| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ | [1] |

| Molecular Weight | 798.58 g/mol | [1] |

| Appearance | Brown Powder | [2] |

| Solubility | Soluble in water | [1][2] |

Toxicological Data Summary

Table 2: Mammalian Toxicity Data (Data Not Available)

| Endpoint | Test Guideline | Species | Route of Exposure | Result (e.g., LD₅₀, NOAEL) |

| Acute Oral Toxicity | OECD 423 | Rat | Oral | Data Not Available |

| Acute Dermal Toxicity | OECD 402 | Rat/Rabbit | Dermal | Data Not Available |

| Acute Inhalation Toxicity | OECD 403 | Rat | Inhalation | Data Not Available |

| Skin Irritation/Corrosion | OECD 404 | Rabbit | Dermal | Data Not Available |

| Eye Irritation/Corrosion | OECD 405 | Rabbit | Ocular | Data Not Available |

| Skin Sensitization | OECD 406 | Guinea Pig | Dermal | Data Not Available |

| Genotoxicity (Ames Test) | OECD 471 | S. typhimurium, E. coli | In vitro | Data Not Available |

| Carcinogenicity | OECD 451 | Rat/Mouse | Oral | Data Not Available |

Ecological Data Summary

The environmental fate and ecotoxicological profile of this compound have not been extensively studied. Azo dyes, as a class, are generally resistant to aerobic biodegradation.[7][8] Their ecotoxicity can vary widely depending on their specific chemical structure.[7]

Table 3: Ecotoxicological Data (Data Not Available)

| Endpoint | Test Guideline | Species | Duration | Result (e.g., LC₅₀, EC₅₀, NOEC) |

| Ready Biodegradability | OECD 301 | Microorganisms | 28 days | Data Not Available |

| Acute Toxicity to Fish | OECD 203 | Danio rerio | 96 hours | Data Not Available |

| Acute Toxicity to Daphnia | OECD 202 | Daphnia magna | 48 hours | Data Not Available |

| Toxicity to Algae | OECD 201 | Scenedesmus subspicatus | 72 hours | Data Not Available |

Experimental Protocols

The following sections detail the standard OECD guidelines for assessing the key toxicological endpoints for a chemical substance like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity class based on the Globally Harmonised System (GHS).

-

Principle: A single dose of the substance is administered orally to a group of three animals of a single sex (usually females). The presence or absence of mortality in this group determines the next step: either dosing another group at a lower or higher fixed dose level (5, 50, 300, or 2000 mg/kg body weight) or stopping the test.[9][10]

-

Animal Model: Typically, young adult female rats are used.[9]

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Evaluation: The substance is classified based on the dose at which mortality is observed.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an albino rabbit for a defined period.[11][12][13]

-

Animal Model: Albino rabbit.

-

Procedure:

-

A small patch of fur is clipped from the animal's back.

-

0.5 g or 0.5 mL of the test substance is applied to the skin under a gauze patch for 4 hours.[11]

-

The patch is removed, and the skin is washed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.

-

Lesions are scored according to a standardized scale.

-

-

Evaluation: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[11]

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[14][15][16]

-

Animal Model: Albino rabbit.

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[15]

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours, and then daily if effects persist.

-

Ocular lesions are scored using a standardized system.

-

-

Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.

Skin Sensitization - Guinea Pig Maximisation Test (OECD 406)

This test assesses the potential of a substance to induce skin sensitization (allergic contact dermatitis).

-

Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction.[17]

-

Animal Model: Guinea pig.[1]

-

Procedure:

-

Induction Phase: The test substance is administered by intradermal injection (with adjuvant) and topical application to the shaved shoulder region.

-

Rest Period: A 10-14 day rest period follows the induction phase.[17]

-

Challenge Phase: The substance is applied topically to a freshly clipped flank.

-

The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

-

Evaluation: A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to control animals.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This is a widely used in vitro test to detect gene mutations.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.[2][18][19][20][21]

-

Methodology:

-

The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[21]

-

The bacteria, test substance, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

-

Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The extent of biodegradation is determined by measuring the amount of carbon dioxide produced over a 28-day period.[22][23][24][25]

-

Methodology:

-

A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms.

-

The mixture is incubated in the dark under aerobic conditions.[22]

-

The CO₂ produced is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration.

-

-

Evaluation: A substance is considered readily biodegradable if it reaches a pass level of >60% of its theoretical CO₂ production within a 10-day window during the 28-day test.[22]

Visualizations

Logical Workflow for Chemical Safety Assessment

Caption: A generalized workflow for the health and safety assessment of a chemical substance.

Conclusion

While this compound is commercially available, there is a significant lack of publicly accessible, detailed health and safety data. As a trisazo dye, its potential to form aromatic amines upon reductive cleavage warrants a cautious approach to its handling and use. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for a thorough safety assessment. It is strongly recommended that comprehensive toxicological and ecological testing be conducted to fill the existing data gaps and ensure the safe use of this substance in research and development settings.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. nib.si [nib.si]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. tandfonline.com [tandfonline.com]

- 7. 4. Environmental Hazard Assessment of Azo-colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

- 10. bemsreports.org [bemsreports.org]

- 11. oecd.org [oecd.org]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. oecd.org [oecd.org]

- 20. enamine.net [enamine.net]

- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 22. oecd.org [oecd.org]

- 23. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 24. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 25. microbe-investigations.com [microbe-investigations.com]

Unraveling the Degradation of C.I. Acid Brown 121: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 121 is a trisazo dye utilized in various industrial applications.[1] Like many azo dyes, its release into the environment is a concern due to the potential formation of harmful aromatic amines from the reductive cleavage of its azo bonds. Understanding the degradation products and pathways of this compound is crucial for developing effective remediation strategies and assessing its environmental and toxicological impact. This technical guide provides a comprehensive overview of the current understanding of this compound degradation, drawing parallels from closely related azo dyes to elucidate potential breakdown mechanisms.

Chemical Profile of this compound

| Property | Value |

| C.I. Name | Acid Brown 121 |

| C.I. Number | 33520 |

| CAS Number | 6487-04-3 |

| Molecular Formula | C28H16N8Na2O14S2 |

| Molecular Weight | 798.58 g/mol |

| Chemical Class | Trisazo |

General Principles of Azo Dye Degradation

The degradation of azo dyes, such as this compound, can proceed through various mechanisms, broadly categorized as biotic (biodegradation) and abiotic (chemical and physical methods). The primary and most significant step in the degradation of azo dyes is the reductive cleavage of the nitrogen-nitrogen double bond (-N=N-). This cleavage results in the formation of smaller aromatic amines, which can be further degraded.

Advanced oxidation processes (AOPs), including Fenton, photo-Fenton, and photocatalysis, are effective abiotic methods for degrading azo dyes.[5][6] These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the dye molecule, leading to its mineralization into simpler inorganic compounds like CO2, H2O, and mineral acids.

Potential Degradation Pathways of this compound

Based on the degradation pathways elucidated for other complex azo dyes, a putative degradation pathway for this compound can be proposed. The initial step would involve the reductive cleavage of the three azo linkages. This would lead to the formation of several aromatic amines. Subsequent enzymatic or chemical attacks would likely involve deamination, hydroxylation, and ring-opening of these aromatic intermediates.

dot

Caption: A generalized degradation pathway for trisazo dyes like this compound.

Degradation of Structurally Similar "Acid Brown" Dyes

Studies on other "Acid Brown" dyes provide valuable insights into the potential degradation products and pathways for this compound.

Case Study: Degradation of Acid Brown 348

In a study on the ultrasound-promoted degradation of Acid Brown 348 by a Fenton-like process, several degradation products were identified using LC-MS.[7]

Table 1: Degradation Products of Acid Brown 348

| m/z | Possible Organic Compound |

| 269 | 4-Hydroxy-6-nitronaphthalene-2-sulfonic acid |

| 264 | 4-Hydroxy-3,5-dinitrobenzenesulfonic acid |

| 200 | 3,6-Dinitrobenzene-1,2-diol |

| 158 | Naphthalene-1,4-dione |

| 166 | Phthalic acid |

| 108 | Cyclohexa-3,5-diene-1,2-dione or benzoquinone |

Source:[7]

The disappearance of the absorption peak at 528 nm indicated the cleavage of the azo bonds in the Acid Brown 348 molecule.[7]

Experimental Protocols for Azo Dye Degradation Studies

A typical experimental workflow for investigating the degradation of an azo dye involves several key steps, from experimental setup to the analysis of degradation products.

dot

Caption: A standard experimental workflow for studying azo dye degradation.

Key Experimental Methodologies

-

Degradation Conditions: The degradation of azo dyes can be studied under various conditions, including aerobic and anaerobic, with different microbial cultures, or using chemical reagents like Fenton's reagent (FeSO4 + H2O2).[8]

-

Analytical Techniques:

-

UV-Visible Spectrophotometry: Used to monitor the decolorization of the dye solution by measuring the absorbance at its maximum wavelength (λmax).

-

High-Performance Liquid Chromatography (HPLC): Employed to separate and quantify the parent dye and its degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify volatile and semi-volatile degradation products after extraction and derivatization.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the changes in functional groups of the dye molecule during degradation, confirming the breakdown of the azo linkage and other structural changes.

-

Quantitative Data from Related "Acid Brown" Dye Degradation Studies

While quantitative data for this compound is unavailable, studies on other "Acid Brown" dyes provide valuable benchmarks.

Table 2: Degradation Efficiency of Various "Acid Brown" Dyes under Different Conditions

| Dye Name | Degradation Method | Key Parameters | Degradation Efficiency (%) | Reference |

| Acid Brown 348 | Ultrasound/Fenton-like | pH 2.5, 2.5 g/L fly ash, 5.0 mM H2O2, 40 °C, 140 min | 96 | [7] |

| Acid Brown 349 | H2O2/Fe2+ | Optimal pH and oxidant/catalyst concentrations | ~100 (decolorization) | [5] |

| Acid Brown 83 | Ultrasound/H2O2/Fe(II) | Acidic medium | 95 | [8] |

| Brown 706 | Pseudomonas aeruginosa | pH 7, 37°C, 72h | 73.91 | [9] |

Conclusion

Although direct experimental data on the degradation of this compound is currently lacking in published literature, a robust understanding of its potential environmental fate can be extrapolated from the extensive research on other azo dyes, particularly those within the "Acid Brown" class. The primary degradation mechanism is expected to be the reductive cleavage of its three azo bonds, leading to the formation of various aromatic amines. These intermediates can then undergo further degradation, potentially leading to complete mineralization under favorable conditions, such as those provided by advanced oxidation processes.

Future research should focus on conducting detailed degradation studies specifically on this compound to identify its unique degradation products and elucidate its precise degradation pathways. Such studies are essential for accurate environmental risk assessment and the development of targeted and efficient remediation technologies. The experimental protocols and analytical techniques outlined in this guide provide a solid foundation for undertaking such research.

References

- 1. specialchem.com [specialchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. khushidyechem.com [khushidyechem.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

C.I. Acid Brown 121: An In-depth Technical Guide on its Environmental Fate and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 121 is a trisazo dye used in various industrial applications, including leather dyeing.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding its environmental fate and toxicity. A thorough review of available literature and safety data reveals a significant lack of specific quantitative data for this particular dye. While general principles of azo dye behavior in the environment can be inferred, the absence of empirical data for this compound presents a notable knowledge gap for a complete environmental risk assessment. This document summarizes the available information, highlights these data gaps, and outlines standard experimental protocols that would be necessary to characterize its environmental profile.

Chemical and Physical Properties

This compound is a complex organic molecule with the following identifiers:

| Property | Value | Reference |

| C.I. Name | Acid Brown 121 | [2] |

| C.I. Number | 33520 | [1][3] |

| CAS Number | 6487-04-3 | [1][2][3] |

| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ | [2][3] |

| Molecular Weight | 798.58 g/mol | [2][3] |

| Chemical Class | Trisazo Dye | [1][2] |

| Physical Appearance | Brown Powder | [1] |

| Solubility | Soluble in water | [1][2] |

Environmental Fate

There is a significant lack of specific experimental data on the environmental fate of this compound. However, based on its chemical structure as a sulfonated trisazo dye, some general environmental behaviors can be anticipated.[4][5]

Biodegradation

Safety Data Sheets for this compound explicitly state that there is "no data available" on its persistence and degradability.[6] In general, azo dyes are known to be recalcitrant to aerobic biodegradation due to their complex aromatic structures and the presence of electron-withdrawing groups like sulfonate moieties.[5][7] The azo linkages are generally resistant to oxidative breakdown by microorganisms under aerobic conditions.[5]

Under anaerobic conditions, however, the azo bonds can be reductively cleaved by microorganisms to form aromatic amines.[8][9] These resulting amines may or may not be further biodegradable, and some aromatic amines are known to be toxic and carcinogenic.[5][7]

Data Gaps:

-

No studies on the ready or inherent biodegradability of this compound under standard OECD guidelines (e.g., OECD 301 series) were found.

-

There is no information on the specific aromatic amine degradation products that would be formed from this compound under anaerobic conditions.

-

The ultimate biodegradability (mineralization to CO₂, water, and inorganic salts) of this dye has not been determined.

Other Environmental Fate Parameters

Information regarding other key environmental fate parameters for this compound is also unavailable.

Data Gaps:

-

Adsorption/Desorption: No studies on the adsorption coefficient (Koc) of this compound in soil or sediment were found. As a water-soluble, ionic compound, its mobility in soil will be influenced by soil properties such as organic carbon content and clay composition.

-

Hydrolysis: The hydrolytic stability of this compound under different pH conditions is not documented.

-

Photodegradation: While studies exist on the photocatalytic degradation of other acid brown dyes, no specific data on the photostability or photodegradation pathways of this compound in aqueous environments were identified.

-

Bioaccumulation: There is no data available on the bioaccumulative potential of this compound.[6]

Ecotoxicity

Available Safety Data Sheets for this compound consistently report "no data available" for its ecotoxicity.[6][10] This indicates a critical lack of information on its potential to harm aquatic and terrestrial organisms.

Data Gaps:

-

Acute and Chronic Aquatic Toxicity: No LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for fish, daphnia, or algae have been reported for this compound.

-

Toxicity to Terrestrial Organisms: There is no information on the toxicity of this dye to soil-dwelling organisms such as earthworms or to plants.

-

Genotoxicity and Mutagenicity: No studies on the genotoxic or mutagenic potential of this compound were found.

Experimental Protocols for Environmental Assessment

To address the identified data gaps, a suite of standard experimental protocols, primarily based on OECD guidelines, would need to be employed.

Biodegradability Testing

A tiered approach to assessing the biodegradability of this compound would be appropriate.

-

Ready Biodegradability (OECD 301): A screening test to determine if the substance is likely to be rapidly and completely biodegraded in the environment. The CO₂ Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F) are commonly used for water-soluble compounds.

-

Inherent Biodegradability (OECD 302): If the substance is not readily biodegradable, tests for inherent biodegradability can indicate if it has the potential to biodegrade under favorable conditions.

-

Anaerobic Biodegradability (OECD 311): To assess the potential for reductive cleavage of the azo bonds and the formation of aromatic amines under anaerobic conditions.

Ecotoxicity Testing

Standard acute and chronic ecotoxicity tests should be conducted to determine the potential harm to aquatic organisms.

-

Acute Fish Toxicity (OECD 203): A 96-hour test to determine the LC50 of the dye on a species like the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

-

Acute Daphnia Toxicity (OECD 202): A 48-hour immobilization test to determine the EC50 for Daphnia magna.

-

Algal Growth Inhibition Test (OECD 201): A 72-hour test to determine the EC50 for the inhibition of growth of a freshwater green alga.

Analytical Methods

Accurate quantification of this compound in environmental matrices is crucial for fate and toxicity studies.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is a common method for the analysis of dyes.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.[11]

Conclusion

The available information on the environmental fate and toxicity of this compound is severely limited. While its classification as a sulfonated trisazo dye allows for some general predictions about its behavior, the lack of specific empirical data makes a reliable environmental risk assessment impossible. To ensure the environmental safety of this dye, it is imperative that comprehensive studies following standardized international guidelines are conducted to determine its biodegradability, ecotoxicity, and other key environmental parameters. The experimental protocols and workflows outlined in this guide provide a clear roadmap for generating the necessary data to fill the current knowledge gaps.

References

- 1. colorantsgroup.com [colorantsgroup.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. khushidyechem.com [khushidyechem.com]

- 4. 4. Environmental Hazard Assessment of Azo-colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. targetmol.com [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

C.I. Acid Brown 121 as a Fluorescent Probe: A Review of Current Scientific Literature

A comprehensive review of scientific databases and technical literature reveals no evidence to support the use of C.I. Acid Brown 121 as a fluorescent probe in imaging applications. This document outlines the available information on this compound and discusses the general properties of acidic azo dyes in the context of fluorescence, highlighting the current lack of data required to produce an in-depth technical guide for its use as a fluorescent imaging agent.

This compound, a trisazo dye, is primarily documented as a brown colorant for industrial applications.[1][2] Its chemical structure and classification as an azo dye are well-established.[3] However, a thorough investigation into its photophysical properties—essential for a fluorescent probe—yielded no specific data regarding its absorption and emission spectra, fluorescence quantum yield, or fluorescence lifetime.

General Properties of this compound

Limited information is available regarding the chemical and physical properties of this compound. What is known is summarized below.

| Property | Value/Description | Reference |

| C.I. Name | Acid Brown 121 | [3] |

| C.I. Number | 33520 | [2] |

| CAS Number | 6487-04-3 | [4][5] |

| Molecular Formula | C28H16N8Na2O14S2 | [4] |

| Molecular Weight | 798.58 g/mol | [3] |

| Chemical Class | Trisazo Dye | [2] |

| Appearance | Brown Powder | [2] |

| Solubility | Soluble in water | [3] |

Azo Dyes and Fluorescence

Azo dyes are characterized by the presence of one or more azo groups (-N=N-). While some azo dyes can exhibit fluorescence, many are known to be non-fluorescent or act as fluorescence quenchers.[6][7] The azo group can undergo efficient non-radiative decay processes that dissipate the energy of absorbed photons as heat rather than emitting it as light.[6] The fluorescence properties of an azo dye are highly dependent on its specific molecular structure and its environment.[8][9]

The Absence of Data for this compound as a Fluorescent Probe

The core requirements for a technical guide on a fluorescent probe include detailed quantitative data on its photophysical properties, established experimental protocols for its use in imaging, and an understanding of its interaction with biological systems, including any relevant signaling pathways. Despite extensive searches, no such information exists in the public domain for this compound.

Without fundamental data on its fluorescence characteristics, it is not possible to:

-

Provide a table of photophysical properties.

-

Develop or cite experimental protocols for its use in fluorescence microscopy. This includes crucial details such as optimal excitation and emission wavelengths, recommended concentrations for staining, and appropriate filter sets.

-

Create diagrams of experimental workflows or signaling pathways. There is no indication that this compound is used to visualize or interact with any specific biological pathways in a fluorescent manner.

Hypothetical Staining Mechanism (Based on General Acid Dye Properties)

While not a fluorescent mechanism, as an acidic dye, this compound would be expected to bind to cationic (positively charged) components of cells and tissues, such as proteins. The staining mechanism would likely be based on electrostatic interactions. A generalized workflow for using an acid dye for histological staining is depicted below. It is crucial to note that this is a hypothetical application for this compound in a non-fluorescent context and is based on the general behavior of this class of dyes.

Caption: Hypothetical workflow for using an acidic dye in histological staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. colorantsgroup.com [colorantsgroup.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Acid Brown 121 | 6487-04-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Adsorption Characteristics of C.I. Acid Brown 121 on Various Materials: A Technical Guide

This technical guide provides an in-depth overview of the adsorption characteristics of acidic dyes, with a focus on C.I. Acid Brown 121, on various adsorbent materials. It is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in separation and purification processes. This document outlines common experimental protocols, presents quantitative data from various studies, and illustrates the typical workflow for adsorption experiments.

Introduction to Adsorption of Acid Dyes

The removal of colored effluents, particularly from textile and related industries, is a significant environmental challenge. Acid dyes, a class of anionic dyes, are widely used for dyeing protein fibers like wool and silk, as well as synthetic polyamides. Their release into water bodies can have detrimental aesthetic and ecological consequences. Adsorption has emerged as a highly effective and economically viable method for the removal of these dyes from aqueous solutions.[1][2][3] The efficiency of the adsorption process is influenced by several key parameters, including the initial dye concentration, pH of the solution, adsorbent dosage, particle size, and temperature.[1]

Experimental Protocols for Adsorption Studies

A standardized experimental protocol is crucial for obtaining reliable and reproducible data in adsorption studies. The following sections detail the typical methodologies employed.

Materials and Reagents

-

Adsorbent: The material used to adsorb the dye. This can range from commercially available activated carbon to low-cost agricultural waste-based biosorbents.[3][4][5]

-

Adsorbate: A stock solution of the dye (e.g., this compound) is prepared by dissolving a known weight of the dye powder in deionized water. Experimental solutions of varying concentrations are then prepared by diluting the stock solution.[4]

-

pH Adjustment: Solutions of HCl and NaOH (typically 0.1 M) are used to adjust the pH of the dye solutions.

Adsorbent Preparation and Characterization

The adsorbent material is often processed to enhance its adsorption capacity. This may involve:

-

Washing: To remove any soluble impurities.

-

Drying: Typically in an oven to remove moisture.

-

Grinding and Sieving: To obtain a uniform particle size.[6]

-

Chemical or Physical Activation: For instance, acid activation of carbonaceous materials to increase surface area and porosity.[6]

Characterization of the adsorbent is essential to understand its physical and chemical properties. Common techniques include:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology.

-

Brunauer-Emmett-Teller (BET) analysis: To determine the surface area and pore size distribution.

Batch Adsorption Experiments

Batch experiments are conducted to determine the equilibrium and kinetic parameters of the adsorption process.

-

A known amount of the adsorbent is added to a fixed volume of the dye solution of a specific initial concentration in a series of flasks.[7]

-

The pH of the solutions is adjusted to the desired value.

-

The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.[1]

-

After agitation, the solid and liquid phases are separated by centrifugation or filtration.[7]

-

The final concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[4][5]

The amount of dye adsorbed at equilibrium (q_e, in mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

-

C_0 is the initial dye concentration (mg/L)

-

C_e is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

Kinetic Studies

To study the adsorption kinetics, the procedure is similar to the batch experiments, but samples are withdrawn at different time intervals. The concentration of the dye is measured at each time point to determine the rate of adsorption.

Data Presentation: Adsorption Parameters

The following tables summarize key quantitative data from various studies on the adsorption of acid dyes. While specific data for this compound is limited, the presented data for other acid dyes provides a comparative understanding of the performance of different adsorbents.

Table 1: Adsorption Isotherm Parameters for Acid Dyes

| Adsorbent | Dye | Isotherm Model | q_m (mg/g) | R² | Reference |

| Activated Carbon (Commercial) | Acid Dye | Langmuir | 967.0 | - | [3] |

| Activated Carbon (Hazelnut) | Acid Dye | Langmuir | 50.5 | - | [3] |

| Kaolinite | Acid Dye | Langmuir | 43.7 | - | [3] |

| Montmorillonite | Acid Dye | Langmuir | 31.3 | - | [3] |

| Bentonite | Cyanine Acid Blue | Freundlich | - | >0.99 | [2] |

| Multiwall Carbon Nanotubes | Acid Red 18 | Langmuir | 166.67 | 0.985 | [8] |

| Acid-Treated Palm Shell | Acid Violet 7 | Langmuir | 243.9 | - | [9] |

Table 2: Adsorption Kinetic Parameters for Acid Dyes

| Adsorbent | Dye | Kinetic Model | R² | Reference |

| Bentonite | Cyanine Acid Blue | Pseudo-second-order | - | [2] |

| Multiwall Carbon Nanotubes | Acid Red 18 | Pseudo-second-order | 0.999 | [8] |

| Mustard Cakes | C.I. Acid Red 2 | Pseudo-second-order | - | [10] |

| Sugarcane Bagasse Ash | C.I. Acid Red 2 | Pseudo-second-order | - | [10] |

| Water Hyacinth Leaves | C.I. Acid Red 2 | Pseudo-second-order | - | [10] |

| AC/Fe2O3 Nanocomposite | Acid Brown 113 | Langmuir Isotherm | - | [11] |

Table 3: Thermodynamic Parameters for Acid Dye Adsorption

| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption | Reference |

| AC/Fe2O3 Nanocomposite | Acid Black 234 | -1.911 | -28.127 | -92.851 | Spontaneous and Exothermic | [11] |

| AC/Fe2O3 Nanocomposite | Acid Brown 113 | -2.657 | -7.468 | -16.357 | Spontaneous and Exothermic | [11] |

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a batch adsorption study.

Caption: Workflow for a typical batch adsorption experiment.

Conclusion

The adsorption process is a complex interplay of various factors, and its efficiency is highly dependent on the specific adsorbent-adsorbate system and experimental conditions. This guide provides a foundational understanding of the methodologies and data analysis involved in studying the adsorption of acid dyes like this compound. The presented data highlights the potential of various materials, including low-cost biosorbents, for the effective removal of such pollutants from wastewater. Further research focusing specifically on this compound with a wider range of novel adsorbents would be beneficial for developing more targeted and efficient industrial wastewater treatment solutions.

References

- 1. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. Dye Adsorption Experiments [bio-protocol.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Acid Brown 121

Introduction

C.I. Acid Brown 121 is a trisazo acid dye used in various industrial applications, including the dyeing of textiles and leather, as well as in the manufacturing of inks.[1] Its chemical formula is C₂₈H₁₆N₈Na₂O₁₄S₂ with a molecular weight of 798.58 g/mol .[2][3] Given its use in commercial products, a reliable analytical method is essential for quality control to determine purity, identify impurities, and quantify the dye in various matrices. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of components in dye mixtures.[4] This application note details a reverse-phase HPLC method for the analysis of this compound.

Chemical Structure

-

C.I. Name: this compound[2]

-

C.I. Number: 33520[3]

-

CAS Number: 6487-04-3[3]

-

Chemical Class: Trisazo Dye[5]

Experimental Protocols

1. Materials and Reagents

-

This compound standard (purity >98%)[5]

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

HPLC grade water (e.g., Milli-Q or equivalent)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Mobile Phase A: 50 mM ammonium acetate in water, adjusted to pH 4.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of methanol and water. Sonicate for 10-15 minutes to ensure complete dissolution and then dilute to the mark.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

4. HPLC Method

A gradient elution is recommended to ensure the separation of the main dye from potential impurities.

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 50 mM Ammonium Acetate (pH 4.0) |

| B: Acetonitrile | |

| Gradient | 0-2 min: 10% B |

| 2-15 min: 10-80% B | |

| 15-18 min: 80% B | |

| 18.1-25 min: 10% B (equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis at the λmax of this compound (A preliminary scan should be performed to determine the optimal wavelength). A wavelength of 428 nm or 500 nm can be a starting point for analysis of similar dyes.[6] |

5. Sample Preparation

-

Solid Samples: Prepare a 1000 µg/mL solution in a 50:50 methanol/water mixture, sonicate, and filter through a 0.45 µm syringe filter before injection.

-

Liquid Samples: Dilute with Mobile Phase A as needed to fall within the calibration range and filter through a 0.45 µm syringe filter.

Data Presentation

Table 1: Example Calibration Data for this compound

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 1 | 8.52 | 15,340 |

| 5 | 8.51 | 76,850 |

| 10 | 8.53 | 154,200 |

| 25 | 8.52 | 385,500 |

| 50 | 8.51 | 770,100 |

| 100 | 8.52 | 1,545,000 |

Note: The retention time and peak area are hypothetical and will vary based on the specific HPLC system and conditions.

Mandatory Visualization

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: UV-Vis Spectrophotometric Analysis of C.I. Acid Brown 121

Abstract

This application note details a standardized protocol for the qualitative and quantitative analysis of C.I. Acid Brown 121, a trisazo acid dye, using UV-Vis spectrophotometry. This method is crucial for quality control, concentration determination, and stability studies in various research, development, and industrial applications. The protocol outlines procedures for sample preparation, spectral acquisition, and the generation of a calibration curve for accurate quantification.

Introduction

This compound is a water-soluble dye with the molecular formula C₂₈H₁₆N₈Na₂O₁₄S₂ and a molecular weight of 798.58 g/mol .[1] It belongs to the trisazo class of dyes and is used in various industrial applications.[1][2] UV-Vis spectrophotometry provides a simple, rapid, and non-destructive method for the analysis of such dyes. The principle relies on the absorption of ultraviolet and visible light by the chromophores within the dye molecule, which is directly proportional to its concentration in a solution, as described by the Beer-Lambert Law. This document provides a comprehensive methodology for the UV-Vis spectrophotometric analysis of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Acid Brown 121 | [1] |

| C.I. Number | 33520 | [1][2] |

| CAS Number | 6487-04-3 | [1][3] |

| Chemical Class | Trisazo Dye | [1][2] |

| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ | [1] |

| Molecular Weight | 798.58 g/mol | [1] |

| Appearance | Brown Powder | [2] |

| Solubility | Soluble in water | [1][2][3] |

Experimental Protocols

Materials and Equipment

-

This compound (analytical standard)

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes (various sizes)

-

UV-Vis Spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

Preparation of Stock and Standard Solutions

A generalized procedure for preparing a stock solution and a series of standard solutions is as follows:

-

Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of deionized water and then dilute to the mark with deionized water.

-

Mix the solution thoroughly by inversion.

-

-

Standard Solutions:

-

Prepare a series of standard solutions by serially diluting the stock solution. For example, to prepare 10, 20, 30, 40, and 50 mg/L standards, pipette 10, 20, 30, 40, and 50 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with deionized water.

-

UV-Vis Spectrophotometric Analysis

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Fill a quartz cuvette with deionized water (blank).

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse and fill a cuvette with one of the standard solutions (e.g., 20 mg/L).

-

Scan the absorbance of the solution over the set wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Generation of a Calibration Curve:

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Measure the absorbance of the blank (deionized water) and each of the prepared standard solutions.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

-

Analysis of an Unknown Sample:

-

Prepare the unknown sample in the same solvent as the standards. Dilute if necessary to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the unknown sample at the λmax.

-

Use the equation from the calibration curve to calculate the concentration of this compound in the unknown sample.

-

Data Presentation

Table 1: Absorbance Data for Standard Solutions of this compound

| Concentration (mg/L) | Absorbance at λmax |

| Standard 1 (e.g., 10) | [Absorbance Value] |

| Standard 2 (e.g., 20) | [Absorbance Value] |

| Standard 3 (e.g., 30) | [Absorbance Value] |

| Standard 4 (e.g., 40) | [Absorbance Value] |

| Standard 5 (e.g., 50) | [Absorbance Value] |

| Unknown Sample | [Absorbance Value] |

Table 2: Calibration Curve Parameters

| Parameter | Value |

| λmax | [Determined Wavelength] nm |

| Slope (m) | [Value from regression] |

| Y-intercept (c) | [Value from regression] |

| Coefficient of Determination (R²) | [Value from regression] |

Visualization of Experimental Workflow

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the determination of this compound concentration using UV-Vis spectrophotometry. Adherence to this protocol will ensure accurate and reproducible results, which are essential for research, quality control, and various industrial applications involving this dye.

References

Application Notes and Protocols for C.I. Acid Brown 121 in Leather Dyeing Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 121 is a triazo anionic dye utilized in the leather industry for achieving a dull yellowish-brown hue.[1] As an acid dye, its application is primarily on substrates with cationic properties under acidic conditions, such as chrome-tanned leather. The interaction between the anionic sulfonic acid groups of the dye and the positively charged amino groups of collagen fibers in leather forms strong ionic bonds, leading to effective dye fixation.[2] This document provides detailed application notes, a generalized experimental protocol for the use of this compound in leather dyeing research, and methodologies for performance evaluation.

Dye Characteristics

A summary of the key characteristics of this compound is presented below.

| Property | Description |

| C.I. Name | Acid Brown 121 |

| C.I. Number | 33520 |

| CAS Number | 6487-04-3 |

| Chemical Class | Triazo Dye |

| Appearance | Brown Powder |

| Hue | Dull Yellowish Brown |

| Solubility | Soluble in water |

Quantitative Data

Experimental Protocols

A generalized protocol for the application of this compound to chrome-tanned leather is detailed below. This protocol can be adapted and optimized based on the specific leather substrate and desired depth of shade.

Materials and Equipment

-

Chrome-tanned leather (neutralized)

-

This compound

-

Formic acid (85%)

-

Fatliquor

-

Laboratory-scale dyeing drum

-

Water bath or other temperature control system

-

pH meter

-

Standard laboratory glassware

Dyeing Workflow Diagram

Caption: A generalized workflow for the dyeing of chrome-tanned leather with acid dyes.

Detailed Dyeing Procedure

-

Preparation of Leather: Begin with neutralized, chrome-tanned leather. The weight of all chemicals is based on the shaved weight of the leather.

-

Wetting Back: To ensure the leather is fully wetted, drum it in 200% water at 35°C for 30 minutes.[2]

-

Dyeing:

-

Dissolve the required amount of this compound (e.g., 2-5% of the leather weight) in hot water.

-

Add the dye solution to the dyeing drum.

-

Run the drum for 30-45 minutes to allow for dye penetration.

-

To fix the dye, gradually add formic acid to the dyebath to lower the pH to the optimal range for acid dyes (typically pH 2.5 - 4.5).[2]

-

Continue to run the drum for an additional 30-45 minutes to ensure complete fixation.[2]

-

-

Washing and Rinsing: After dyeing, thoroughly rinse the leather with water until the water runs clear to remove any unfixed dye.[2]

-

Fatliquoring: Treat the dyed leather with a suitable fatliquor to impart softness and other desired physical properties.

-

Drying and Finishing: The leather is then dried and undergoes subsequent finishing processes as required.

Signaling Pathways and Mechanisms

The dyeing of chrome-tanned leather with acid dyes is based on the principle of ionic bonding. Under acidic conditions, the amino groups of the collagen fibers in the leather become protonated, resulting in a net positive charge on the leather surface. Acid dyes, such as this compound, are anionic in nature due to the presence of sulfonic acid groups. The negatively charged dye molecules are attracted to the positively charged sites on the leather, forming strong ionic bonds.

Dye-Leather Interaction Diagram

Caption: The mechanism of ionic bonding between an acid dye and chrome-tanned leather.

Performance Evaluation Protocols

To assess the performance of this compound, standardized test methods should be employed. The following are the relevant ISO standards for determining the color fastness of dyed leather.

Color Fastness Testing

| Fastness Property | ISO Standard | Description |

| Light Fastness | ISO 105-B02 | This method determines the resistance of the leather's color to a standard artificial light source, typically a Xenon arc lamp, which simulates daylight. The fading of the leather is compared against a set of blue wool standards. |

| Washing Fastness | ISO 105-C06 | This standard assesses the resistance of the color to domestic and commercial laundering procedures. The test evaluates both the color change of the leather and the degree of staining on adjacent multifiber fabrics. |

| Rubbing Fastness | ISO 105-X12 | This test measures the amount of color transferred from the leather surface to a standard white cloth under both dry and wet conditions. |

| Perspiration Fastness | ISO 105-E04 | This method evaluates the resistance of the leather's color to the effects of simulated human perspiration, under both acidic and alkaline conditions. |

| Water Fastness | ISO 11642 | This standard determines the resistance of the leather's color to the prolonged action of water. |

The results of these tests are typically rated on a grey scale from 1 (poor) to 5 (excellent) for color change and staining. For light fastness, a blue wool scale from 1 (very low fastness) to 8 (very high fastness) is used.

Conclusion

While this compound is established as a triazo acid dye for leather applications, there is a notable absence of publicly available quantitative performance data. The provided protocols offer a standardized framework for researchers to systematically evaluate the efficacy of this dye. It is imperative that comprehensive testing is conducted to determine the specific fastness properties and optimal application parameters for this compound on various types of leather to ascertain its suitability for specific end-uses.

References

Application Notes and Protocols: C.I. Acid Brown 121 as a Potential Tracer in Hydrological Studies

Disclaimer: There is a notable lack of specific published data on the use of C.I. Acid Brown 121 as a tracer in hydrological studies. The following application notes and protocols are therefore based on the general principles of using dye tracers in hydrology, with specific considerations for acid and azo dyes. Researchers should conduct preliminary laboratory and small-scale field tests to determine the suitability of this compound for their specific research conditions.

Introduction

Hydrological tracing is a critical technique for understanding groundwater and surface water flow paths, travel times, and contaminant transport. Dye tracers are frequently employed due to their high detectability and ease of use. This compound, a trisazo dye, presents as a potential, visually detectable (non-fluorescent) tracer for such studies. Its utility, however, must be carefully evaluated against its environmental persistence and potential toxicity. These notes provide a framework for the potential application of this compound in hydrological research.

Chemical and Physical Properties of this compound:

| Property | Value |

| C.I. Name | Acid Brown 121 |

| C.I. Number | 33520 |

| CAS Number | 6487-04-3 |

| Molecular Formula | C₂₈H₁₆N₈Na₂O₁₄S₂ |

| Molecular Weight | 798.58 g/mol |

| Appearance | Dark yellow-light brown powder |

| Solubility | Soluble in water, forming a brown solution[1] |

Environmental Considerations and Toxicity

This compound is a member of the azo dye class. Azo dyes are known for their persistence in the environment and the potential for their breakdown products, aromatic amines, to be carcinogenic.[2] The discharge of synthetic dyes into water bodies can decrease sunlight penetration, which in turn inhibits photosynthesis and plant growth.[3] While many dyes used in tracing have low to moderate toxicity at recommended concentrations, the specific ecotoxicity of this compound has not been extensively documented in the context of hydrological studies.[4] Therefore, its use should be approached with caution, and a thorough risk assessment is mandatory before any field application.

Experimental Protocols

The following protocols are generalized for the use of a colored dye tracer and should be adapted for the specific conditions of the study site.

Preliminary Laboratory Evaluation

Objective: To determine the detectability, stability, and potential for adsorption of this compound in site-specific water and sediment.

Materials:

-

This compound

-

Water and sediment samples from the intended study site

-

Spectrophotometer

-

Laboratory glassware

-

Filters (0.45 µm)

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

-

Create a calibration curve:

-

Prepare a series of dilutions from the stock solution in site water.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), determined by a spectral scan.

-

Plot absorbance versus concentration to create a calibration curve.

-

-

Adsorption Test:

-

Add a known concentration of the dye solution to a known mass of site sediment in a flask.

-

Agitate the mixture for a predetermined time (e.g., 24 hours).

-